O-Methyl Meloxicam-d3

Description

Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Sciences

Stable isotope labeling, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is of paramount importance in pharmaceutical research. musechem.commetsol.com This technique allows scientists to trace the metabolic fate of drugs within biological systems, providing critical insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. chemicalsknowledgehub.comacs.org Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for long-term studies and in vivo applications. metsol.com

The incorporation of stable isotopes into a drug molecule creates a "heavy" version that is chemically identical to the parent compound but distinguishable by mass spectrometry. chemicalsknowledgehub.comadesisinc.com This distinction is fundamental to its use as an internal standard in quantitative analyses, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis. sci-hub.seacs.org Furthermore, deuteration can influence the pharmacokinetic properties of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. assumption.edunih.gov This can lead to the development of drugs with improved therapeutic profiles. nih.gov

Historical Context and Evolution of Deuterium Labeling Applications

The discovery of deuterium by Harold Urey in 1931 laid the groundwork for its application in scientific research. wikipedia.orgscielo.org.mx Initially, its use was largely confined to mechanistic studies in chemistry. However, by the 1960s, researchers began to explore the potential of deuterium in pharmaceuticals. scielo.org.mx The evolution of analytical techniques, especially mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has significantly expanded the applications of deuterium labeling. acs.orgwikipedia.org

A pivotal moment in the history of deuterated pharmaceuticals was the FDA approval of Austedo (deutetrabenazine) in 2017, the first deuterated drug to receive such approval. assumption.edunih.gov This milestone validated the "deuterium switch" approach, where a known drug is deuterated to improve its pharmacokinetic profile. nih.gov More recently, the focus has shifted towards incorporating deuterium in the early stages of drug discovery, leading to the development of novel deuterated drugs like deucravacitinib, approved in 2022. nih.gov

Scope and Academic Relevance of O-Methyl Meloxicam-d3 in Research Methodologies

This compound is the deuterated form of O-Methyl Meloxicam (B1676189), an impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. synzeal.compharmaffiliates.com Its primary application in research is as an internal standard for the accurate quantification of O-Methyl Meloxicam and related compounds in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). biomol.comveeprho.com The presence of the three deuterium atoms on the methyl group provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart. synzeal.comsigmaaldrich.com

Interactive Data Table: Chemical Properties of this compound

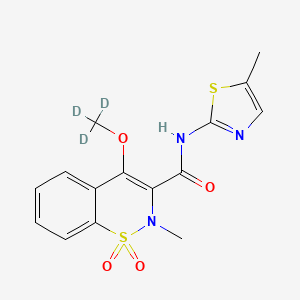

| Property | Value |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(5-methylthiazol-2-yl)-2H-benzo[e] musechem.comCurrent time information in Bangalore, IN.thiazine-3-carboxamide 1,1-dioxide synzeal.com |

| CAS Number | 1794737-37-3 clearsynth.com |

| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂ biomol.com |

| Molecular Weight | 354.4 g/mol biomol.com |

| Synonyms | This compound is a deuterated version of a Meloxicam impurity. synzeal.compharmaffiliates.com |

Interactive Data Table: Research Applications of Deuterated Analogs

| Research Area | Application of Deuterated Analogs | Key Advantages |

| Pharmacokinetics (ADME) | Tracing drug metabolism and excretion pathways. chemicalsknowledgehub.comassumption.edu | High precision in tracking molecular fate. musechem.comadesisinc.com |

| Quantitative Analysis | Use as internal standards in mass spectrometry. sci-hub.sebiomol.com | Improved accuracy and reproducibility of measurements. veeprho.com |

| Drug Development | Modification of metabolic stability (Kinetic Isotope Effect). nih.govscielo.org.mx | Potential for improved efficacy and safety profiles. nih.gov |

| Mechanistic Studies | Elucidating reaction mechanisms in chemical and biological systems. acs.org | Provides insights into bond-breaking steps. scielo.org.mx |

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O4S2 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |

InChI Key |

RTUDJLQLPHEBEE-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=NC=C(S3)C |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

Origin of Product |

United States |

Theoretical Framework of Deuterium Isotope Effects in Chemical and Biological Systems

Kinetic Isotope Effect (KIE) in Enzyme-Catalyzed Reactions and Metabolic Processes

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org For deuterium (B1214612) substitution, the KIE is expressed as kH/kD. libretexts.org The study of KIEs is a critical tool for understanding enzyme mechanisms and elucidating metabolic pathways. nih.govnih.gov

Primary and Secondary Isotope Effects

Primary Kinetic Isotope Effect (PKIE): This effect is observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. differencebetween.comslideshare.netbrainly.in For O-Methyl Meloxicam-d3, a primary KIE would be observed if the C-D bond on the N-methyl group were cleaved during a metabolic process, such as N-demethylation catalyzed by Cytochrome P450 enzymes. nih.gov Deuterium PKIEs are typically significant, with kH/kD values often ranging from 2 to 7, indicating a substantially slower reaction for the deuterated compound. libretexts.orgnih.gov

Secondary Kinetic Isotope Effect (SKIE): This effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.orgdifferencebetween.com SKIEs are generally much smaller than PKIEs. wikipedia.orgpediaa.com For instance, if a reaction occurred elsewhere in the this compound molecule, the deuterated methyl group could still influence the reaction rate through steric or electronic effects, resulting in a small kH/kD value (e.g., 0.7 to 1.5). libretexts.org

Influence on Reaction Rates and Pathway Elucidation

Measuring the KIE can provide powerful evidence for a proposed reaction mechanism. libretexts.org If a significant primary KIE is observed upon deuterating a specific position, it strongly suggests that the C-H bond at that position is broken during the rate-limiting step of the reaction. libretexts.orgeinsteinmed.edu This principle is widely used in studying the mechanisms of enzymes, particularly oxidases like cytochrome P450s which are responsible for a majority of drug metabolism. nih.govnih.gov

By strategically placing deuterium atoms on a molecule like Meloxicam (B1676189), researchers can probe its metabolic fate. If deuteration of the N-methyl group significantly slows down its N-demethylation, it confirms that this is a key metabolic pathway and that C-H bond cleavage is the rate-limiting step. This information is crucial in drug design for creating "metabolically blocked" drugs that have a longer half-life in the body. wikipedia.orgingenza.com

Deuterium-Induced Alterations in Molecular Interactions and Conformation

The effects of deuterium substitution extend beyond reaction kinetics. The lower vibrational energy and smaller vibrational amplitude of a C-D bond compared to a C-H bond can lead to subtle but measurable changes in molecular structure and non-covalent interactions. cchmc.orgnih.gov

Deuterium substitution can lead to slight decreases in bond lengths and average molecular volume. cchmc.org These structural perturbations can influence intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov While the electronic potential energy surface remains unchanged, the different vibrational states can affect the molecule's dynamic behavior and how it fits into an enzyme's active site or interacts with a biological receptor. cchmc.orgnih.gov

Furthermore, techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) leverage isotope effects to study protein conformation and dynamics. nih.govnih.govacs.org While not directly related to the intrinsic properties of this compound, this application highlights how the fundamental principles of isotope exchange are used to probe the conformational landscape of biological macromolecules, revealing how they change upon interaction with ligands like drugs. nih.govacs.org

O Methyl Meloxicam D3 As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Principles of Internal Standard Methodology in Mass Spectrometry

The use of an internal standard (IS) is a fundamental technique in analytical chemistry to enhance the accuracy and precision of quantitative measurements. youtube.comchromatographyonline.comyoutube.com An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to all samples, including calibrators and quality controls. scioninstruments.combiopharmaservices.com By comparing the response of the analyte to the response of the IS, variations introduced during sample preparation and analysis can be effectively normalized. wuxiapptec.com

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from components in the biological matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comtandfonline.com Stable isotope-labeled internal standards like O-Methyl Meloxicam-d3 are considered the gold standard for mitigating these effects. nih.gov Because they share nearly identical chemical and physical properties with the analyte, they experience the same ionization suppression or enhancement. wuxiapptec.com This co-elution behavior ensures that any alteration in the analyte's signal due to matrix effects is mirrored by a proportional change in the internal standard's signal, allowing for accurate correction. chromatographyonline.com

Method Development and Optimization Utilizing this compound

The successful implementation of this compound as an internal standard requires careful method development and optimization to ensure reliable and reproducible results.

Achieving chromatographic co-elution of the analyte and its stable isotope-labeled internal standard is crucial for effective matrix effect compensation. chromatographyonline.com Optimization strategies often involve adjusting the mobile phase composition, gradient, and flow rate, as well as selecting an appropriate stationary phase to ensure that both compounds experience the same chromatographic conditions and elute at the same retention time. libretexts.orgresearchgate.net This ensures that both the analyte and the internal standard are subjected to the same matrix components as they enter the mass spectrometer, leading to accurate correction. chromatographyonline.com

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For meloxicam (B1676189), a common mass transition is m/z 352.1→115.0. phmethods.net For a deuterated internal standard like this compound, a distinct mass transition is selected to differentiate it from the unlabeled analyte. For instance, a study on a related deuterated meloxicam standard, ¹³C,d₃-Meloxicam, utilized the transition m/z 356.1→115.0. phmethods.net The selection of these transitions is optimized to maximize sensitivity and specificity, ensuring that there is no cross-talk or interference between the analyte and the internal standard.

Below is an interactive table showcasing typical mass transitions for Meloxicam and a deuterated internal standard.

Validation Parameters in Bioanalytical Methodologies Employing this compound

Bioanalytical method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. ich.org Key validation parameters, as recommended by regulatory bodies like the FDA, include selectivity, linearity, precision, accuracy, recovery, and stability. phmethods.net

The use of a stable isotope-labeled internal standard like this compound is integral to achieving the stringent acceptance criteria for these parameters. For example, in a validated method for meloxicam in oral fluid, the precision and accuracy, expressed as the coefficient of variation (CV) and relative error (RE) respectively, were less than 15% for all quality control samples. nih.gov The linearity of the method was established over a defined concentration range with a high correlation coefficient (r² > 0.99). nih.gov

The following interactive table summarizes typical validation results for a bioanalytical method for meloxicam utilizing a deuterated internal standard.

Table of Compounds

Research Applications of O Methyl Meloxicam D3 in Drug Metabolism and Pharmacokinetic Studies Non Clinical

Elucidation of Metabolic Pathways in In Vitro Systems

Stable isotope-labeled internal standards like O-Methyl Meloxicam-d3 are indispensable for in vitro metabolism studies. By providing a reliable quantitative reference, they enable researchers to precisely track the biotransformation of a parent drug, such as meloxicam (B1676189), into its various metabolites.

Human liver microsomes are a standard in vitro model for studying drug metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes. In these studies, meloxicam is incubated with microsomes, and the subsequent formation of metabolites is monitored over time. Research has identified that meloxicam's metabolism is primarily mediated by CYP2C9, with a smaller contribution from CYP3A4. nih.govtandfonline.comclinpgx.org The main metabolic reaction is the hydroxylation of the 5'-methyl group on the thiazolyl ring. nih.gov

During the analysis of these incubation samples, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known quantity of this compound is added. Its chemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows the mass spectrometer to distinguish it from the unlabeled parent compound. This allows for precise quantification, correcting for any sample loss or variability during the analytical process. texilajournal.com

| Enzyme | Role in Meloxicam Metabolism | Kinetic Parameters (in vitro) | Reference |

|---|---|---|---|

| CYP2C9 | Major pathway; catalyzes 5'-hydroxymethylation | Km = 9.6 µM; Vmax = 8.4 pmol/min/mg protein | tandfonline.comresearchgate.net |

| CYP3A4 | Minor pathway; contributes to 5'-hydroxymethylation | Km = 475 µM; Vmax = 23 pmol/min/mg protein | tandfonline.comresearchgate.net |

The primary metabolites of meloxicam are 5'-hydroxymethyl meloxicam, which is subsequently oxidized to 5'-carboxy meloxicam. nih.govresearchgate.net Both of these metabolites are pharmacologically inactive. multiscreensite.com In metabolic studies, this compound is crucial for accurately quantifying the remaining parent drug (meloxicam) and, by extension, determining the rate of its depletion.

For direct quantification of the metabolites themselves, corresponding deuterated standards (e.g., 5'-hydroxymethyl meloxicam-d3) would be ideal. However, a stable isotope-labeled standard of the parent compound or a related structure like this compound is essential. It serves as the benchmark against which the concentration of the parent drug is measured, allowing researchers to calculate metabolic rates and enzyme kinetics with high confidence. The use of deuterated standards is considered the gold standard as they co-elute with the analyte and effectively compensate for matrix effects such as ion suppression or enhancement, which are common challenges in mass spectrometry. texilajournal.com

Pharmacokinetic Investigations in Animal Models

Pharmacokinetic (PK) studies in animal models are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. This compound plays a vital analytical role in generating the high-quality concentration-time data required for these investigations.

In non-clinical ADME studies, meloxicam is administered to animal species such as rats, dogs, or mini-pigs, and biological samples (e.g., plasma, urine, feces) are collected at various time points. multiscreensite.comresearchgate.net The concentration of meloxicam and its metabolites in these samples is then measured to characterize the drug's disposition.

The pharmacokinetic profile of meloxicam has been studied in numerous animal species. nih.gov It generally exhibits good bioavailability and is extensively metabolized in the liver before excretion. researchgate.netnih.gov To obtain reliable data for PK modeling, a validated bioanalytical method is required. In these methods, this compound would be added to every sample and calibration standard during the sample preparation process. This ensures that any variability introduced during extraction or analysis is accounted for, leading to accurate determination of the drug's concentration profile over time.

The quantification of xenobiotics in complex biological matrices like plasma is a significant analytical challenge. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for LC-MS/MS-based bioanalysis. nih.gov It minimizes inaccuracies caused by matrix effects and ensures the reliability of the pharmacokinetic parameters derived from the concentration data. texilajournal.com

By accurately measuring drug concentrations over time, researchers can calculate key pharmacokinetic parameters for meloxicam in different animal models. These parameters are critical for predicting the drug's behavior in humans.

| Parameter | Description | Value |

|---|---|---|

| t1/2β (h) | Elimination half-life | 20.3 |

| Vd (L/kg) | Volume of distribution | 0.21 |

| Cl (L/kg/h) | Total body clearance | 0.007 |

| MRT (h) | Mean residence time | 29.2 |

Studies on Drug-Drug Interactions and Enzyme Induction/Inhibition

Investigating the potential for drug-drug interactions (DDIs) is a critical component of preclinical drug development. This compound facilitates these studies by enabling precise measurement of changes in meloxicam metabolism when co-administered with other compounds.

Since meloxicam is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4, it is susceptible to interactions with drugs that inhibit or induce these enzymes. nih.govijcmas.com In vitro DDI studies often involve incubating meloxicam and a test compound with human liver microsomes. The rate of meloxicam metabolite formation is then compared to a control incubation without the test compound. This compound allows for the accurate quantification of meloxicam depletion, providing a clear indication of any inhibitory or inductive effects.

For example, studies have shown that known CYP2C9 inhibitors significantly reduce the metabolism of meloxicam, while activators of CYP3A4 can increase it. nih.govnih.gov The ability to accurately measure these changes is paramount, and the use of a stable isotope-labeled internal standard is key to achieving the required precision and accuracy.

| Compound | Mechanism | Effect on Meloxicam Metabolism | Reference |

|---|---|---|---|

| Sulfaphenazole | CYP2C9 Inhibition | Inhibition | researchgate.net |

| Ketoconazole | CYP3A4 Inhibition | Inhibition | researchgate.net |

| Fluvoxamine | CYP2C9 Inhibition | Inhibition | nih.govresearchgate.net |

| Quinidine | CYP3A4 Activation | Activation (in vitro) | nih.gov |

| Quercetin | CYP2C9/CYP3A4 Inhibition | Potential for Interaction | ijcmas.com |

Lack of Publicly Available Research on this compound in Specific Drug Metabolism Studies

Following a comprehensive search of scientific literature and databases, no specific research applications of the chemical compound This compound in non-clinical drug metabolism and pharmacokinetic (DMPK) studies were identified. Specifically, there is no available data on its use in assessing metabolic stability or its role in investigating the involvement of Cytochrome P450 (CYP) enzymes.

The existing body of scientific work primarily focuses on the parent compound, Meloxicam. Research on Meloxicam's metabolism has established that it is extensively metabolized in the liver, with the primary enzymes responsible being Cytochrome P450 2C9 (CYP2C9) and, to a lesser extent, CYP3A4.

Furthermore, while deuterated analogs of Meloxicam, such as Meloxicam-d3, are utilized in analytical chemistry, their role is typically as an internal standard for quantitative analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise measurement of Meloxicam and its metabolites in biological samples.

However, the specific compound this compound does not appear in the available literature as a tool or subject for the investigation of metabolic stability or for probing the activity of CYP enzymes. Therefore, the detailed research findings and data tables requested for the outlined article cannot be provided, as the foundational research does not appear to have been conducted or published in the public domain.

Advanced Analytical Techniques for Characterization and Quantification of O Methyl Meloxicam D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of O-Methyl Meloxicam-d3 in complex biological matrices. Its high sensitivity and selectivity make it an indispensable tool for pharmacokinetic and metabolism studies. mdpi.comwaters.com The use of a deuterated internal standard, such as Meloxicam-d3, is a common practice in LC-MS/MS methods to ensure accurate quantification of the parent drug, meloxicam (B1676189). nih.gov

Instrumentation and Operational Parameters for Deuterated Compounds

The instrumentation for LC-MS/MS analysis of deuterated compounds like this compound typically consists of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. mdpi.com The HPLC system separates the analyte of interest from other components in the sample matrix before it enters the mass spectrometer.

Key operational parameters that are optimized for the analysis of deuterated compounds include:

Chromatographic Column: Reversed-phase columns, such as C18, are frequently used for the separation of meloxicam and its analogs. nih.govnih.gov

Mobile Phase: The mobile phase composition, typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate), is optimized to achieve good chromatographic separation. nih.gov

Ionization Source: Electrospray ionization (ESI) is a commonly employed ionization technique for molecules like meloxicam, operating in either positive or negative ion mode. nih.gov

Mass Spectrometer Settings: The mass spectrometer is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity. waters.com

Table 1: Example LC-MS/MS Parameters for Analysis of Meloxicam Analogs

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol/Ammonium Acetate buffer |

| Flow Rate | 0.3 mL/min nih.gov |

| Injection Volume | 5 µL nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Analysis Strategies (e.g., Multiple Reaction Monitoring, Selected Reaction Monitoring)

Quantitative analysis of this compound by LC-MS/MS heavily relies on techniques like Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM). mdpi.comwaters.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components. waters.com

For this compound, the MRM transition would involve the selection of its specific precursor ion (the molecular ion with the deuterium (B1214612) label) and one of its characteristic product ions. The intensity of this transition is then used for quantification. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but has a different mass, is crucial for correcting for any variations in sample preparation and instrument response. oup.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages over conventional HPLC for the analysis of compounds like this compound, particularly in complex biological samples. waters.com

Advantages in Speed and Resolution for Complex Biological Samples

The primary advantage of UPLC lies in its use of columns packed with sub-2 µm particles. This allows for separations that are not only faster but also have higher resolution and sensitivity compared to traditional HPLC. creative-proteomics.comwaters.com For the analysis of this compound in biological matrices such as plasma or urine, which contain numerous endogenous components, the enhanced resolution of UPLC is critical for separating the analyte from potential interferences. waters.com This leads to improved data quality and more reliable quantification. The increased speed of UPLC also allows for higher sample throughput, which is a significant benefit in large-scale studies.

Table 2: Comparison of HPLC and UPLC for Bioanalysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent creative-proteomics.com |

| Sensitivity | Good | Higher waters.com |

| System Pressure | Lower | Higher |

Specific Methodologies for this compound Analysis

While specific UPLC-MS/MS methods for this compound are not extensively detailed in the public domain, a robust method can be developed based on existing protocols for meloxicam and other deuterated compounds. Such a method would involve a rapid gradient elution on a UPLC column to achieve a short run time. The mass spectrometer would be operated in MRM mode to ensure highly selective and sensitive detection of this compound and an appropriate internal standard. The unique RADAR™ function available on some mass spectrometers allows for the simultaneous acquisition of full scan and MRM data, enabling the monitoring of matrix components that could potentially interfere with the analyte peak. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules, including those labeled with deuterium. studymind.co.uk While less commonly used for routine quantification compared to mass spectrometry, NMR, particularly Deuterium NMR (²H NMR or D-NMR), provides invaluable information about the location and extent of deuterium incorporation in a molecule like this compound. sigmaaldrich.com

Deuterium labeling can be used to simplify ¹H NMR spectra and aid in structural elucidation. studymind.co.uk The chemical shifts in ¹H and ²H NMR are very similar, allowing for spectral interpretation to be extrapolated between the two. sigmaaldrich.com One of the key advantages of D-NMR is its ability to provide a clean spectrum where proton signals are transparent, which is particularly useful for highly deuterated compounds. sigmaaldrich.com It also allows for the direct observation and quantification of deuterium at labile positions. sigmaaldrich.com

However, D-NMR has limitations, including a longer time required to achieve a desirable signal-to-noise ratio due to the low magnetogyric ratio of the deuteron. sigmaaldrich.com For determining the precise location of deuterium atoms within the this compound molecule and confirming its isotopic purity, two-dimensional NMR techniques, such as ²H-decoupled ¹H-¹³C correlation spectroscopy, can be employed. cdnsciencepub.com This method offers high chemical shift dispersion, which helps to separate signals of interest even in complex regions of the spectrum. cdnsciencepub.com

Applications in Structural Elucidation and Isotopic Purity Confirmation

The precise characterization of isotopically labeled compounds such as this compound is critical for their application in research and as analytical standards. Advanced analytical techniques are indispensable for confirming the compound's structural integrity and determining its isotopic purity. These methods ensure that the deuterium atoms are located at the intended positions and quantify the percentage of molecules that have been successfully labeled.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) or electrospray ionization (ESI), is a primary tool for this purpose. rsc.org ESI-HRMS can rapidly characterize the isotopic purity of deuterated compounds by distinguishing between the H/D isotopolog ions. nih.gov This technique provides high accuracy and resolution, allowing for the calculation of isotopic enrichment by extracting and integrating the signals of the isotopic ions from a full scan mass spectrum. rsc.org

A more recent and powerful technique for this application is Molecular Rotational Resonance (MRR) spectroscopy. MRR provides a complete description of the isotopic composition of a sample. acs.org Each distinct isotopomer of a molecule has a unique rotational spectrum, which can be resolved with such high precision that spectral overlap is virtually eliminated. acs.org This allows for the exact identification and quantification of all isotopomers present in a complex mixture, offering a highly accurate measurement of isotopic purity. acs.org

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability for use as an internal standard or in metabolic studies.

| Molecular Rotational Resonance (MRR) Spectroscopy | Complete Isotopic Composition Analysis | Identifies and quantifies each distinct isotopomer in a mixture, providing a complete and highly accurate isotopic purity profile. acs.org | Unparalleled resolution, eliminates spectral overlap for complex mixtures. acs.org |

Use in Metabolic Flux Analysis (General Deuterated Compounds)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. mdpi.com Since these fluxes cannot be measured directly, MFA relies on the use of stable isotope tracers, such as deuterated compounds, to follow the flow of atoms through metabolic pathways. mdpi.comnih.gov The core principle involves introducing a labeled nutrient substrate into a biological system and then measuring the resulting isotopic patterns in downstream intermediate and product metabolites. nih.gov

Deuterium (²H) is a valuable non-carbon tracer in MFA. nih.gov While carbon-13 is commonly used to trace the backbone of central carbon metabolism, deuterium labeling is particularly useful for investigating specific aspects of metabolism, such as redox reactions and NADPH metabolism. mdpi.comnih.gov For example, deuterated glucose or water can be used to track the flow of hydrogen atoms and probe the activities of pathways that produce or consume reducing equivalents like NADPH and NADH. researchgate.net

The process of isotope-assisted MFA involves several key steps:

Tracer Selection and Experiment: A deuterated substrate (e.g., ²H-glucose, ²H-acetate) is introduced to cells or an organism. nih.govnih.gov

Metabolite Extraction and Analysis: After a designated time, metabolites are extracted and their isotopic labeling patterns are measured, typically using mass spectrometry or NMR. nih.gov

Flux Inference: The measured labeling patterns are used as constraints in a computational model of the metabolic network. By analyzing how the deuterium label is distributed among various metabolites, the model can infer the rates of the reactions responsible for that distribution. mdpi.comnih.gov

Table 2: Examples of Deuterated Compounds in Metabolic Flux Analysis

| Deuterated Compound | Metabolic Pathway Investigated | Key Insights |

|---|---|---|

| [²H] Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides information on glucose's contribution to various pathways and helps quantify NADPH production. nih.govresearchgate.net |

| [²H] Acetate | Tricarboxylic Acid (TCA) Cycle, Fatty Acid Synthesis | Traces the entry and metabolism of acetyl-CoA, a central metabolic intermediate. nih.gov |

| Deuterated Water (D₂O) | Gluconeogenesis, Lipogenesis, General Biosynthesis | Serves as a global tracer for hydrogen atoms, allowing for the measurement of the synthesis rates of various biomolecules. |

| [²H] Glutamine | Reductive Carboxylation, TCA Cycle Anaplerosis | Investigates the metabolic fate of glutamine, a key nutrient for many cell types. nih.gov |

Future Directions and Emerging Research Avenues for Deuterated Compounds

Innovations in Isotopic Labeling Synthesis Technologies

The synthesis of isotopically labeled compounds is undergoing significant evolution, moving towards more precise, efficient, and scalable methods. These advancements are critical for producing compounds like O-Methyl Meloxicam-d3, which serves as a labeled internal standard for quantifying Meloxicam (B1676189), a non-steroidal anti-inflammatory drug (NSAID), and its impurities. pharmaffiliates.comnih.gov

Chemoenzymatic and biocatalytic methods represent a frontier in isotopic labeling, leveraging the high selectivity of enzymes to incorporate deuterium (B1214612) at specific molecular sites. simsonpharma.comnih.gov These approaches offer significant advantages over traditional chemical synthesis, which can sometimes lack precision. researchgate.net

Enzymes such as transaminases and nicotinamide-dependent reductases are being employed to create chiral centers with high isotopic and stereochemical purity. ox.ac.ukrsc.org For instance, transaminases can be used to produce deuterium-labeled chiral amines from ketone substrates. rsc.org A notable strategy involves combining a clean reductant like hydrogen gas (H₂) with a cheap source of deuterium atoms like heavy water (D₂O) to generate and recycle the necessary isotopically-labeled cofactors (e.g., [4-²H]-NADH). ox.ac.uk This method allows for the asymmetric deuteration of a wide range of organic molecules with near-perfect selectivity under ambient conditions. ox.ac.uk

Table 1: Comparison of Isotopic Labeling Synthesis Approaches

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Uses deuterated reagents (e.g., D₂O, CD₃I) or metal-catalyzed exchange reactions to incorporate deuterium. simsonpharma.com | Broad applicability to many compound classes. | Can lack site-specificity; may require harsh reaction conditions; can be complex and costly. simsonpharma.comresearchgate.net |

| Biocatalysis | Employs isolated enzymes (e.g., reductases, transaminases) to catalyze deuterium incorporation. ox.ac.ukrsc.org | High stereo- and regioselectivity; mild reaction conditions (ambient temperature/pressure); high isotopic purity. ox.ac.uk | Enzyme availability and stability can be limiting; substrate scope may be narrow for some enzymes. |

| Chemoenzymatic Synthesis | A hybrid approach combining enzymatic steps with traditional chemical reactions to achieve specific labeling. nih.gov | Leverages the strengths of both methods, enabling complex, multi-step labeling with high precision. nih.gov | Requires careful planning and optimization of both chemical and biological reaction steps. |

The demand for large libraries of deuterated compounds, particularly in drug discovery and proteomics, has spurred the development of automated and high-throughput synthesis platforms. nih.gov Manual sample preparation is a significant bottleneck in proteomics and metabolomics research; automation addresses this by enabling the rapid and reproducible processing of numerous samples. nih.gov

Robotic systems are now capable of performing various steps in the labeling workflow, including cell lysis, chemical reactions, purification, and enzymatic digestion. nih.gov These automated systems can significantly accelerate research by enabling high-throughput screening of compounds and biological samples. nih.govnih.gov For example, in quantitative proteomics, software tools have been developed to automate the analysis of data generated from stable isotope labeling experiments, improving the accuracy and speed of protein quantification. nih.govacs.org Recent developments have seen manufacturing units for deuterated solvents implement advanced automation, leading to a significant reduction in production cycle times. globalgrowthinsights.com

Advancements in Analytical Methodologies for Deuterated Analogs

The utility of deuterated compounds is intrinsically linked to the analytical techniques used to detect and quantify them. This compound, for example, is designed for use in mass spectrometry-based assays. pharmaffiliates.com Continuous advancements in these analytical methods are enhancing the precision and expanding the applications of deuterated analogs.

Mass spectrometry (MS) is a core technology for analyzing isotopically labeled compounds. nih.gov A significant trend in this field is miniaturization. The development of smaller, portable, and even handheld MS systems allows for in-field and real-time analysis, which was previously impossible with large, lab-scale instruments. nih.govnih.gov

These miniaturized systems, often based on ion trap technology, are coupled with ambient ionization methods that permit the direct analysis of samples with minimal or no preparation. nih.gov Concurrently, the sensitivity of mass spectrometry continues to improve, enabling the detection of analytes at ever-lower concentrations. pageplace.de Innovations in ionization sources, such as nano-electrospray ionization (nanoESI), increase the efficiency of ion formation and transfer into the mass spectrometer, which is crucial for analyzing trace amounts of compounds in complex biological samples like plasma or tissue extracts. pageplace.de This enhanced sensitivity is vital for pharmacokinetic studies where precise quantification of a drug and its metabolites is required. scispace.com

A holistic understanding of biological systems requires integrating data from various molecular levels. nygen.io The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with studies using stable isotope-labeled compounds is an emerging and powerful research avenue. nih.gov This approach allows scientists to connect changes in metabolic fluxes, tracked using deuterated tracers, with corresponding alterations in gene expression and protein abundance. nih.govbeilstein-journals.org

For example, a deuterated compound can be used to trace a metabolic pathway within a cell. By simultaneously analyzing the transcriptome and proteome, researchers can observe how the activation or inhibition of that pathway affects cellular function on a broader scale. nih.gov This integrated analysis provides a more complete picture of disease mechanisms, drug action, and potential toxicity. nygen.ionortheastern.edu Web-based platforms and new computational tools are being developed to facilitate the statistical integration and interpretation of these large, heterogeneous datasets, helping to bridge the gap from genotype to phenotype. nih.govmetaboanalyst.canih.gov

Broader Applications in Systems Biology and Mechanistic Toxicology Research

The innovations in synthesis and analysis are enabling broader applications of deuterated compounds in systems biology and mechanistic toxicology, providing deeper insights into the intricate workings of biological systems and the mechanisms of toxicity.

Systems biology aims to understand the complex interactions within biological systems. beilstein-journals.org Deuterated compounds serve as essential tools for these investigations. They are used as tracers to map metabolic networks and quantify the flow of metabolites through various pathways (metabolic flux analysis). researchgate.net This provides a dynamic view of cellular metabolism that is not achievable with static concentration measurements alone. scispace.com Stable isotope labeling is also fundamental in proteomics for studying protein turnover, helping researchers understand how protein synthesis and degradation rates change in response to stimuli or in disease states. beilstein-journals.org

In mechanistic toxicology, deuterated compounds are used to investigate how drugs or other chemicals cause adverse effects. researchgate.netresearchgate.net A key application is the study of the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). musechem.com If the cleavage of a C-H bond is the rate-limiting step in the metabolic process that forms a toxic metabolite, replacing that hydrogen with deuterium can slow down the reaction. juniperpublishers.com This can lead to reduced formation of the toxic species and, consequently, lower toxicity. juniperpublishers.com By strategically placing deuterium atoms at different positions in a molecule, researchers can pinpoint the specific metabolic pathways responsible for toxicity and design safer drugs. researchgate.netresearchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Application/Role |

|---|---|---|

| This compound | 1794737-37-3 | Labeled internal standard for the quantification of O-Methyl Meloxicam, an impurity of Meloxicam. pharmaffiliates.com |

| Meloxicam | 71125-38-7 | A non-steroidal anti-inflammatory drug (NSAID). nih.gov |

| Meloxicam-d3 | 942047-63-4 | Labeled internal standard for the quantification of Meloxicam. synzeal.comcaymanchem.com |

Q & A

Basic Research Question: How is O-Methyl Meloxicam-d3 characterized for structural confirmation in analytical research?

Methodological Answer:

Structural characterization involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm deuterium incorporation at the methyl group and aromatic protons. For example, the absence of a proton signal at the methyl position (due to deuteration) distinguishes it from non-deuterated analogs .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak at m/z 354.42 (C₁₄H₁₀D₃N₃O₄S₂) and isotopic purity (>99% deuterium enrichment) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups, such as sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and carboxamide (N-H bending at ~1600 cm⁻¹) .

Advanced Research Question: What experimental protocols ensure the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should follow ICH guidelines (Q1A):

- Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC with UV detection (λ = 270 nm). A stable compound should retain ≥95% purity under recommended storage (0–6°C, protected from light) .

- Solution Stability: Prepare stock solutions in deuterated solvents (e.g., DMSO-d₆) and analyze over 24–72 hours using NMR to detect deuterium exchange or solvent interactions .

- Long-Term Stability: Store lyophilized samples at -20°C and periodically assess purity using GC-MS or LC-MS to rule out hydrolysis or oxidation .

Basic Research Question: What chromatographic methods are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer:

Validated HPLC and UPLC methods include:

- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v) at 1.0 mL/min .

- Detection: UV at 270 nm, with a retention time of ~6.5 minutes. Calibration curves (1–100 µg/mL) show linearity (R² > 0.999) and precision (%RSD < 2.0) .

- System Suitability: Inject six replicates of standard solution; %RSD for peak area must be ≤2.0% .

Advanced Research Question: How can researchers resolve data contradictions in deuterium incorporation efficiency during synthesis?

Methodological Answer:

Contradictions may arise from incomplete deuteration or isotopic exchange:

- Isotopic Purity Analysis: Use LC-MS/MS to quantify deuterium content. A deviation >1% from theoretical (M+3) suggests synthetic inefficiency .

- Synthetic Optimization: Employ deuterated reagents (e.g., CD₃I) in anhydrous conditions and monitor reaction progress via ¹H NMR. Quench side reactions (e.g., hydrolysis) with molecular sieves .

- Statistical Reconciliation: Apply ANOVA to batch data (n=5) to identify outliers caused by temperature or catalyst variability .

Basic Research Question: What are the critical steps for preparing this compound as an internal standard in bioanalytical assays?

Methodological Answer:

- Stock Solution Preparation: Dissolve in LC-MS grade methanol (1 mg/mL), aliquot, and store at -80°C to prevent freeze-thaw degradation .

- Matrix Matching: Spike into blank plasma/serum (1–100 ng/mL) and validate recovery (>90%) using protein precipitation (acetonitrile) or solid-phase extraction .

- Cross-Validation: Compare with non-deuterated Meloxicam to ensure no isotopic interference in MRM transitions (e.g., 355→115 for d3 vs. 352→115 for d0) .

Advanced Research Question: How to design a study investigating the pharmacokinetic interactions of this compound with COX-2 inhibitors?

Methodological Answer:

- In Vitro Binding Assays: Use surface plasmon resonance (SPR) to measure binding affinity (KD) to COX-2. Include positive controls (e.g., Celecoxib) and assess competitive inhibition via IC₅₀ .

- In Vivo Crossover Study: Administer this compound (0.5 mg/kg) and a COX-2 inhibitor to rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24h. Use LC-MS/MS to quantify AUC and half-life changes .

- Data Interpretation: Apply compartmental modeling (e.g., NONMEM) to identify clearance rate alterations caused by enzyme inhibition .

Basic Research Question: What are the best practices for reporting this compound data in peer-reviewed journals?

Methodological Answer:

Follow Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section: Detail synthesis steps, purification (e.g., column chromatography with hexane:EtOAc), and characterization data (NMR shifts, HRMS spectra) .

- Supplementary Information: Include raw chromatograms, stability data, and validation parameters (LOQ, LOD) .

- Ethical Compliance: Declare deuterated compound handling protocols (e.g., waste disposal per EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.